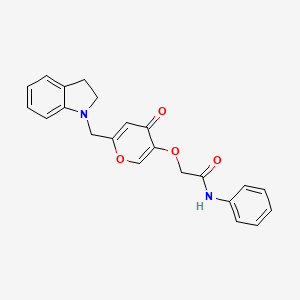

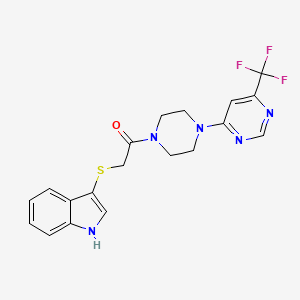

![molecular formula C20H20N6O3 B2677719 2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1242901-11-6](/img/structure/B2677719.png)

2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It’s part of a class of compounds that have been studied for their DNA intercalation activities as anticancer agents .

Synthesis Analysis

The synthesis of these compounds involves the use of a precursor for the syntheses of novel quinoxaline derivatives . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

Molecular docking studies were performed to investigate the binding modes of the proposed compounds with the DNA active site . The structure of the compound is confirmed by different spectral data and elemental analyses .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are detailed in the referenced papers .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be inferred from their molecular structure and the reactions involved in their synthesis .Applications De Recherche Scientifique

- Antiproliferative Activities : Compound 17l, a derivative of this compound, demonstrated excellent antiproliferative activities against various cancer cell lines, including A549 (lung), MCF-7 (breast), and Hela (cervical). Its IC50 values were 0.98 μM, 1.05 μM, and 1.28 μM, respectively .

- Kinase Inhibitory Activities : Compound 17l effectively inhibited both c-Met (IC50 = 26.00 nM) and VEGFR-2 (IC50 = 2.6 μM) kinases, making it a promising dual inhibitor .

- Cell Cycle Arrest and Apoptosis : Compound 17l induced cell cycle arrest in the G0/G1 phase and promoted late apoptosis in A549 cells. Its intervention in intracellular c-Met signaling was verified through Western blot analysis .

- Binding to Protein Targets : Molecular docking and dynamics simulations revealed that compound 17l could bind to c-Met and VEGFR-2 proteins, similar to the reference compound foretinib .

DNA Intercalation Activity

Another line of research focuses on the DNA intercalation properties of this compound. Novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been designed, synthesized, and evaluated against cancer cell lines such as HepG2, HCT-116, and MCF-7. Molecular docking studies shed light on the binding modes of these derivatives .

Anticancer Activity via Bioisosterism

Researchers have explored bioisosterism-guided approaches to design anticancer agents. A set of sixteen triazoloquinazoline derivatives, including this compound, demonstrated comparable cytotoxic activity to the reference drug doxorubicin against human cancer cell lines .

Potential Tuberculosis Therapeutics

Interestingly, this compound has also been investigated for its potential as a new-generation anti-TB agent. Specifically, it targets shikimate dehydrogenase, an essential protein involved in chorismate biosynthesis .

One-Pot Synthesis of Related Compounds

A practical one-pot synthesis method has been developed for substituted [1,2,4]triazolo[4,3-a]pyridines, closely related to this compound. This method provides facile access to synthetic derivatives with potential applications .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O3/c1-24(2)18-19-23-25(12-17(27)21-14-9-5-7-11-16(14)29-3)20(28)26(19)15-10-6-4-8-13(15)22-18/h4-11H,12H2,1-3H3,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMLETDRKFOHME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[5-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2677645.png)

![N-(2,5-dimethylphenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2677646.png)

![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2677652.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2677653.png)

![2-{1-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-2-yl}ethanol](/img/structure/B2677656.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2677658.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-iodobenzamide](/img/structure/B2677659.png)